[4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride
Description
Properties
IUPAC Name |
4-chloro-2-prop-2-ynoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO.ClH/c1-2-5-12-9-6-7(10)3-4-8(9)11;/h1,3-4,6H,5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNDFBFBCBFSBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=CC(=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used for uv light-induced covalent modification of biological targets.
Mode of Action
The mode of action of [4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride involves its interaction with its targets through a process known as UV light-induced covalent modification. This process allows the compound to bind to its targets and induce changes.
Biochemical Analysis
Biochemical Properties
[4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride plays a crucial role in biochemical reactions, particularly in the context of covalent modification of biological targets. When appended to a ligand or pharmacophore through its amine linker, this compound allows for UV light-induced covalent modification of a biological target via the alkyne tag. This interaction is facilitated by the presence of the alkyne group, which can undergo click chemistry reactions with azide-containing biomolecules, leading to the formation of stable triazole linkages. The compound’s ability to form covalent bonds with target proteins makes it a valuable tool in the study of protein function and interactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with specific proteins can lead to the activation or inhibition of signaling pathways, thereby affecting cellular responses to external stimuli. Additionally, the compound’s ability to form covalent bonds with target proteins can result in changes in gene expression, as it may alter the activity of transcription factors or other regulatory proteins.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects at the molecular level by forming covalent bonds with target proteins through its alkyne group. This interaction can lead to the inhibition or activation of enzymes, depending on the nature of the target protein. Additionally, the compound’s ability to modulate gene expression is linked to its interaction with transcription factors and other regulatory proteins.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s alkyne group allows it to participate in click chemistry reactions, leading to the formation of stable triazole linkages with azide-containing biomolecules. This interaction can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s ability to form covalent bonds with target proteins can also influence its distribution, as it may become sequestered in specific cellular regions where its target proteins are localized.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interaction with target proteins can lead to its accumulation in particular subcellular regions, affecting its activity and function. For example, the compound may localize to the nucleus if it interacts with nuclear proteins, thereby influencing gene expression and other nuclear processes.
Biological Activity
[4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.
Synthesis
The synthesis of this compound involves the reaction of 4-chloroaniline with propargyl bromide in the presence of a suitable base. The process can yield various derivatives with differing biological activities. A notable method includes the use of K2CO3 as a base under reflux conditions, which has been shown to enhance yields significantly .
Antimicrobial Activity
Research indicates that compounds similar to [4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine exhibit antimicrobial properties . For example, derivatives have shown effectiveness against various bacterial strains, with some yielding inhibition percentages exceeding 80% at certain concentrations. A study highlighted that a related compound demonstrated an IC50 value of 60.2 µg/mL against urease, suggesting potential applications in treating infections .
Antitumor Activity
The compound's antitumor activity has also been explored. In vitro studies have shown that derivatives can inhibit cancer cell proliferation, with specific compounds demonstrating significant cytotoxic effects against various cancer cell lines. For instance, one derivative exhibited over 70% inhibition in cell viability assays at concentrations around 100 µg/mL .
Anti-inflammatory and Antioxidant Properties
The anti-inflammatory effects of this compound are linked to its ability to scavenge nitric oxide (NO) and other free radicals. In assays measuring NO inhibition, some derivatives showed over 77% inhibition at higher concentrations, indicating their potential as anti-inflammatory agents .
Case Studies and Research Findings
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : Compounds have been shown to inhibit enzymes like urease, which is crucial in various bacterial infections.
- Cell Cycle Disruption : The ability to induce apoptosis in cancer cells suggests interference with cell cycle regulation.
- Oxidative Stress Modulation : The compound's antioxidant properties help mitigate oxidative damage in cells.
Scientific Research Applications
The compound [4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride has garnered attention in scientific research due to its diverse applications, particularly in medicinal chemistry. This article explores its potential uses, focusing on its role as a precursor for bioactive molecules, its chemical properties, and relevant case studies that highlight its significance in various fields.
Structure and Composition
- Molecular Formula : C11H10ClN O
- Molecular Weight : 223.66 g/mol
- IUPAC Name : 4-Chloro-2-(prop-2-yn-1-yloxy)aniline hydrochloride
The compound features a chloro-substituted aromatic ring, which enhances its reactivity and potential for forming various derivatives. The presence of the prop-2-yn-1-yloxy group is crucial for its biological activity.
Precursor for Bioactive Molecules
This compound serves as a valuable precursor in the synthesis of various bioactive compounds. Its ability to undergo further chemical transformations allows researchers to develop new pharmaceuticals with enhanced efficacy.
Case Study: Synthesis of Anticancer Agents
Recent studies have demonstrated the compound's utility in synthesizing novel anticancer agents. For example, derivatives formed from this compound have shown promising activity against specific cancer cell lines, indicating its potential as a lead compound in drug development.
Role in Organic Synthesis
The compound's unique functional groups enable it to participate in various organic reactions, such as:
- Coupling Reactions : It can be used in Suzuki or Heck coupling reactions to form more complex structures.
- Nucleophilic Substitution : The amine group can engage in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Table 1: Summary of Chemical Reactions Involving this compound
| Reaction Type | Description | Outcome |
|---|---|---|
| Coupling (Suzuki) | Reaction with aryl halides | Formation of biaryl compounds |
| Nucleophilic Substitution | Reaction with alkyl halides | Formation of substituted amines |
| Rearrangement | Undergoes rearrangement under specific conditions | New structural isomers |
Potential Antimicrobial Activity
Emerging research suggests that this compound exhibits antimicrobial properties. Preliminary studies indicate effectiveness against certain bacterial strains, making it a candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Testing
In a recent laboratory study, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition of bacterial growth, warranting further investigation into its mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
Compound 1 : [4-Chloro-2-(propan-2-yloxy)phenyl]methanamine Hydrochloride
- CAS Number : 2094692-85-8
- Molecular Formula: C₁₀H₁₅Cl₂NO
- Key Differences: Substituent: Propan-2-yloxy (isopropyloxy) instead of propargyloxy. Molecular Weight: Higher (228.14 g/mol) due to additional methyl groups.
Compound 2 : 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl Alkyl Carbamates (4a–i)
- Structural Backbone : Similar 4-chloro-2-substituted phenyl core but with carbamate linkages instead of an amine hydrochloride .
- Lipophilicity : Determined via HPLC (log k values reported), suggesting higher hydrophobicity than the target compound due to alkyl carbamate chains .
Compound 3 : 2-[4-(Propan-2-yl)phenyl]propan-2-amine Hydrochloride
- Molecular Formula : C₁₂H₂₀ClN
- Structural Divergence : Features a bulky tert-butylamine group and lacks oxygen in the substituent .
- Applications : Similar amine hydrochlorides are often explored in neuropharmacology (e.g., as serotonin receptor modulators), though the target compound’s applications remain unverified .
Physicochemical and Reactivity Comparisons
Key Observations :
Crystallographic and Intermolecular Interactions
- Hydrogen Bonding : Amine hydrochloride groups typically form strong N–H···Cl hydrogen bonds, influencing crystal packing . Similar patterns are observed in [4-chloro-2-(propan-2-yloxy)phenyl]methanamine hydrochloride .
Preparation Methods
Preparation of 4-Chloro-2-(prop-2-yn-1-yloxy)phenol Intermediate
A key intermediate in the synthesis is the propargyl ether derivative of 4-chloro-2-hydroxyaniline or related phenols. The preparation involves the alkylation of the phenolic hydroxyl group with propargyl bromide under basic conditions.
Typical Methodologies:
| Method | Reagents and Conditions | Solvent | Base | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| A | Phenol (1 eq), propargyl bromide (1.2-2.7 eq), K2CO3 (2-4 eq) | Acetone | K2CO3 | Reflux (~80°C) | Until completion (monitored by TLC) | 70-76% | Organic layer extracted with methylene chloride, purified by flash chromatography with hexane/ethyl acetate 60/40 |
| B | Phenol (1 eq), LiH (1.2 eq), propargyl bromide (2 eq) | THF | LiH | Room temperature | Overnight | Comparable to A | Reaction at RT, solvent evaporated, purified by chromatography |
| C | Phenol (1 eq), K2CO3 (3.5 eq), propargyl bromide (1.3 eq) added slowly | Acetone | K2CO3 | Reflux after addition | 16 hours | 70-73% | Nitrogen atmosphere used, extraction with dichloromethane, drying with MgSO4 |
These methods emphasize the importance of the base quantity and reaction temperature to achieve good yields. For example, increasing K2CO3 equivalents significantly improves the reaction completion and yield.
Amination: Introduction of the Aniline Group
The amine functionality can be introduced by reduction of nitro precursors or by direct nucleophilic substitution reactions.
Nitro Reduction and Chlorination Approach:
A multi-step process is described involving:
- Nitration of biphenyl to form 2-nitrobiphenyl under controlled temperature with nitric acid in acetic acid/anhydride medium.
- Chlorination of 2-nitrobiphenyl using iron powder and chlorine gas at elevated temperatures (90-110°C) to introduce the 4-chloro substituent.
- Hydrogenation of the nitro group to an amine using Raney nickel catalyst under hydrogen atmosphere at 25-35°C.
| Step | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Nitration | Biphenyl, HNO3, Acetic acid, Acetic anhydride | 25-35°C, 10-20 h | High | Nitro biphenyl isolated by distillation |
| Chlorination | 2-Nitrobiphenyl, Fe powder, Cl2 gas | 90-110°C, 5-25 h | Moderate to high | Iron filtered post-reaction |
| Reduction | 2-(4'-Chlorophenyl)-nitro compound, Raney Ni, H2 | 25-35°C, 2-4 h | 91-94% (HPLC purity) | Methyl alcohol solvent, recrystallization with ethyl acetate |
This sequence yields 2-(4'-chloro-phenyl)aniline, a precursor for the final compound.
Final Assembly and Salt Formation
The final step involves coupling the 4-chloro-2-(prop-2-yn-1-yloxy)phenol intermediate with an amine group or converting the amine to its hydrochloride salt.
- The hydrochloride salt is typically prepared by treatment of the free base with hydrochloric acid in an appropriate solvent, followed by crystallization.
- Purification often involves recrystallization from methanol or ethyl acetate/petroleum ether mixtures.
Representative Reaction Conditions and Yields for Target Compound
| Compound | Yield (%) | Purification | Characterization |
|---|---|---|---|
| 4-Chloro-2-(prop-2-yn-1-yloxy)phenol | 70-76 | Flash chromatography | 1H-NMR, 13C-NMR, EIMS |
| 2-(4'-Chlorophenyl)aniline | 91-94 (HPLC) | Recrystallization | HPLC purity, NMR |
| [4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride | Not explicitly stated | Recrystallization from methanol | Expected NMR, MS |
Detailed Research Findings and Observations
- The reaction of phenols with propargyl bromide requires careful control of base equivalents; insufficient base leads to incomplete reaction.
- The use of potassium carbonate in dry acetone under reflux is a favored method, giving yields around 70-76%.
- Amination via reduction of nitro precursors is effective, with Raney nickel catalysis under mild hydrogenation conditions yielding >90% purity.
- The reaction times for amination are longer compared to phenolic alkylation, sometimes requiring 48 hours under reflux with nitrogen protection.
- Purification by flash chromatography and recrystallization ensures high purity of intermediates and final products.
- Spectroscopic data (NMR and mass spectrometry) confirm the structural integrity of synthesized compounds.
Summary Table of Preparation Methods
| Step | Method | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Phenol Alkylation | Method A | Phenol, propargyl bromide, K2CO3 | Acetone, reflux 80°C | 70-76% | TLC monitoring, flash chromatography |
| Phenol Alkylation | Method B | Phenol, LiH, propargyl bromide | THF, RT, overnight | Comparable | Alternative base and solvent |
| Nitro Reduction | Hydrogenation | Nitro compound, Raney Ni, H2 | MeOH, 25-35°C, 2-4 h | 91-94% | High purity by HPLC |
| Chlorination | Fe powder, Cl2 gas | 90-110°C, 5-25 h | Moderate to high | Key for chloro substitution |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution. For example, reacting 4-chloro-2-(prop-2-yn-1-yloxy)benzyl chloride with ammonia or methylamine in a polar aprotic solvent (e.g., DMF or THF) under reflux (80–100°C) for 6–12 hours. The hydrochloride salt is precipitated using HCl gas or concentrated HCl .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of amine) and use catalysts like KCO to enhance yields. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, CHCl/MeOH gradient) .
Q. How can the purity and structural integrity of this compound be validated?
- Characterization :
- Spectroscopy : H/C NMR to confirm aromatic protons (δ 6.5–7.5 ppm), propynyloxy group (δ 4.6–5.0 ppm for OCHC≡CH), and amine protons (δ 1.5–2.5 ppm). FT-IR for N–H stretches (~3300 cm) and C≡C bonds (~2100 cm) .
- X-ray crystallography : Use SHELXL for structure refinement ( ). Compare bond lengths/angles with similar compounds (e.g., 4-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride) to validate geometry .
Q. What are the key solubility and stability properties under laboratory conditions?
- Solubility : Hydrochloride salts are typically water-soluble (>50 mg/mL). Test in PBS (pH 7.4) and DMSO for biological assays.
- Stability : Store at –20°C in desiccated conditions. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products (e.g., hydrolysis of propynyloxy group) .
Advanced Research Questions
Q. How does the propynyloxy group influence reactivity in click chemistry or cross-coupling reactions?
- Experimental Design :
- Click Chemistry : React with azides (e.g., benzyl azide) via Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC). Use CuSO/sodium ascorbate in t-BuOH/HO (1:1) at RT. Monitor triazole formation via H NMR (δ 7.5–8.0 ppm) .
- Cross-Coupling : Test Sonogashira coupling with aryl halides (e.g., iodobenzene) using Pd(PPh)/CuI in EtN. Isolate biarylalkyne derivatives for biological screening .
Q. What strategies can resolve contradictions in biological activity data between this compound and its analogs?
- Case Study : If neuroprotective effects (e.g., in vitro IC for Aβ aggregation) differ from fluorinated analogs (), perform:
- SAR Analysis : Compare substituent effects (Cl vs. F) on lipophilicity (logP) and hydrogen-bonding capacity.
- Molecular Docking : Use AutoDock Vina to model interactions with Aβ fibrils or cholinesterase enzymes. Validate with SPR or ITC binding assays .
Q. How can computational methods predict metabolic pathways and toxicity profiles?
- In Silico Tools :
- Metabolism : Run CYP450 isoform metabolism predictions (e.g., CYP3A4, CYP2D6) using SwissADME. Identify potential N-dealkylation or hydroxylation sites.
- Toxicity : Use ProTox-II to estimate hepatotoxicity and mutagenicity. Cross-validate with Ames test (TA98 strain) and hepatocyte viability assays (IC in HepG2 cells) .
Methodological Best Practices
- Synthesis Troubleshooting : If yields are low (<50%), replace gaseous HCl with HCl/dioxane for controlled salt formation.
- Data Reproducibility : For crystallography, deposit CIF files in the Cambridge Structural Database (CSD) and cross-check with WinGX/ORTEP ( ).
- Biological Assays : Include positive controls (e.g., donepezil for cholinesterase inhibition) and validate cytotoxicity in ≥3 cell lines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
